molecular formula C15H19ClN2O2 B12089104 Etomidate Impurity C HCl CAS No. 7127-05-1

Etomidate Impurity C HCl

Cat. No.: B12089104
CAS No.: 7127-05-1
M. Wt: 294.77 g/mol
InChI Key: GLHYKXLBGHQXMN-UHFFFAOYSA-N
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Description

Etomidate Impurity C HCl, chemically identified as 1-Methylethyl 1-[(1RS)-1-phenylethyl]-1H-imidazole-5-carboxylate hydrochloride (CAS: 66512-39-8), is a critical byproduct formed during the synthesis of etomidate, a short-acting intravenous anesthetic . Structurally, it retains the core imidazole ring and phenylalkyl substituent of etomidate but differs in the ester group (isopropyl vs. ethyl). Regulatory guidelines, such as the European Pharmacopoeia (Eur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etomidate Impurity C Hydrochloride typically involves the same initial steps as the synthesis of etomidateSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to favor the formation of the desired product while minimizing the formation of impurities .

Industrial Production Methods: In industrial settings, the production of etomidate and its impurities, including Etomidate Impurity C Hydrochloride, is carried out in large-scale reactors. The process involves multiple purification steps, such as crystallization and chromatography, to separate the desired product from impurities. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Etomidate Impurity C Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, potentially affecting its properties and behavior .

Common Reagents and Conditions: Common reagents used in the reactions involving Etomidate Impurity C Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of Etomidate Impurity C Hydrochloride depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its pharmacological properties .

Scientific Research Applications

Pharmaceutical Research

Quality Control and Method Validation
Etomidate Impurity C Hydrochloride serves as a reference standard in analytical chemistry. It is essential for quality control processes and method validation in pharmaceutical manufacturing. Regulatory bodies like the European Pharmacopoeia mandate strict limits on impurities in marketed drugs, making this compound vital for compliance with safety standards.

Stability Studies
The impurity acts as a marker for etomidate degradation, allowing researchers to monitor its levels over time. By assessing these levels under various storage conditions, researchers can evaluate the stability of etomidate and establish appropriate shelf life recommendations for the medication.

Metabolism Studies

Interaction with Cytochrome P450 Enzymes
Etomidate Impurity C Hydrochloride significantly interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. Studies indicate that this impurity can both inhibit and activate these enzymes, potentially altering the pharmacokinetics of concurrently administered medications. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens involving etomidate.

Analytical Method Development

Detection and Quantification of Impurities
This compound is utilized to develop and validate analytical methods aimed at detecting and quantifying impurities in etomidate formulations. Such methods are crucial for ensuring the quality and purity of pharmaceutical products throughout their lifecycle.

Biochemical Analysis

Cellular Effects
Research indicates that Etomidate Impurity C Hydrochloride influences various cellular processes. In hepatocytes, it modulates enzyme activity related to drug metabolism, affecting gene expression and protein synthesis necessary for cellular metabolism. The compound may also impact mitochondrial function, leading to alterations in ATP production and overall cellular energy balance .

Synthetic Routes

The synthesis of Etomidate Impurity C Hydrochloride typically involves multi-step organic reactions, including the reaction of isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate with hydrochloric acid under controlled conditions to ensure high yields and purity. Industrial production follows similar routes but on a larger scale, employing purification techniques like recrystallization or chromatography to achieve the desired purity levels.

Comparative Analysis with Other Compounds

Compound NameChemical FormulaUnique Features
EtomidateC₁₅H₁₈N₂O₂Rapid onset anesthetic agent
KetamineC₁₃H₁₈ClN₂ONMDA receptor antagonist
PropofolC₁₂H₁₈OShort-acting sedative-hypnotic
ThiopentalC₁₂H₁⁴N₂O₂SBarbiturate used for induction

Etomidate Impurity C Hydrochloride is unique due to its specific interactions with cytochrome P450 enzymes, influencing metabolic pathways differently than other anesthetic compounds.

Mechanism of Action

The mechanism of action of Etomidate Impurity C Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure suggests that it may interact with biological targets in a manner similar to etomidate. Etomidate exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .

Comparison with Similar Compounds

Structural and Functional Analogues: ET-26 HCl

ET-26 HCl (CAS: Not explicitly listed), an etomidate analog, was designed to retain favorable myocardial performance while mitigating adrenal suppression caused by etomidate’s inhibition of 11-β-hydroxylase . Key comparisons include:

hERG Channel Inhibition

Both compounds inhibit the human ether-à-go-go-related gene (hERG) potassium channel, linked to cardiac arrhythmia risks. However, their potencies differ significantly:

Compound hERG IC₅₀ (μM) Mechanism of Inhibition
Etomidate 263.60 Concentration-dependent tail current
ET-26 HCl 742.51 Concentration-dependent tail current
Etomidate Impurity C HCl Not reported Presumed minimal activity

Source:

ET-26 HCl’s higher IC₅₀ suggests a lower arrhythmogenic risk at therapeutic doses compared to etomidate. Notably, both drugs inhibit hERG only at supra-therapeutic concentrations (>100 μM) .

Myocardial Performance

  • In vitro Langendorff assays using isolated rat hearts confirmed comparable effects on cardiac contractility and hemodynamics .

Adrenal Suppression

Etomidate potently inhibits adrenal cortisol synthesis (IC₅₀: 10⁻⁸ M for 11-β-hydroxylase), whereas ET-26 HCl demonstrates reduced adrenocortical toxicity due to structural modifications . Impurity C HCl lacks direct evidence of adrenal activity but is regulated due to its structural similarity .

Other Related Impurities

Etomidate synthesis generates multiple impurities (B, D, E), which are monitored alongside Impurity C HCl. Regulatory limits and analytical methods highlight their distinct physicochemical properties:

Regulatory Limits (Eur. Ph.)

Impurity Maximum Allowable Limit Analytical Method
B, C, D ≤0.2% HPLC
E ≤0.3% HPLC

Physicochemical Properties

  • Moxonidine Impurity C (unrelated structurally) has a pKa of 7.17 and logP of 1.57, differing from this compound’s polar imidazole-carboxylate structure .
  • Lincomycin EP Impurity D (CAS: Not available) exemplifies how impurity profiles vary across drug classes, emphasizing the need for compound-specific analytical validation .

Biological Activity

Etomidate Impurity C HCl is a significant compound in pharmacological research, particularly due to its interactions with various biological pathways. Understanding its biological activity is essential for evaluating its potential effects and implications in clinical settings. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies related to this compound.

This compound primarily interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can significantly alter metabolic pathways, leading to variations in drug efficacy and toxicity. The compound's ability to bind with specific proteins also affects their function and stability, which may have downstream effects on cellular processes.

PropertyDescription
Molecular FormulaC₁₅H₁₈N₂O₂·HCl
Molecular Weight258.32 g/mol
InteractionModulates cytochrome P450 enzyme activity
StabilityStable under controlled conditions; degradation products vary in activity

Cellular Effects

In vitro studies indicate that this compound influences various cell types, particularly hepatocytes. It modulates cell signaling pathways by affecting enzyme activity involved in drug metabolism, leading to changes in gene expression and protein synthesis necessary for cellular metabolism.

Key Findings:

  • Mitochondrial Function : Alters ATP production and energy balance within cells.
  • Gene Expression : Influences the transcription of genes related to drug metabolism and detoxification.

The molecular mechanism by which this compound exerts its effects involves binding interactions with biomolecules, particularly enzymes and nuclear receptors. This binding can either inhibit or activate enzymatic activities, leading to altered metabolic pathways.

Mechanistic Insights:

  • Cytochrome P450 Interaction : Inhibition of specific isoforms can lead to reduced cortisol synthesis, impacting adrenal function.
  • Nuclear Receptor Modulation : Alters the transcriptional activity of genes involved in metabolic regulation.

Dosage Effects in Animal Models

Research has shown that the effects of this compound vary significantly with dosage. Low doses may have minimal impact, while higher doses can lead to significant alterations in enzyme activity and gene expression. Toxic effects, including hepatotoxicity, have been observed at elevated dosages.

Table 2: Dosage Effects on Biological Activity

Dosage (mg/kg)Effect on Enzyme ActivityObserved Toxicity
Low (0.1)MinimalNone
Moderate (1.0)Significant increaseMild hepatotoxicity
High (5.0)Inhibition of CYP450Severe hepatotoxicity

Case Studies

A notable case study investigated the impact of Etomidate on critically ill patients undergoing intubation. The study highlighted that patients receiving Etomidate had a higher incidence of critical illness-related corticosteroid insufficiency compared to those who did not receive the drug:

  • Study Design : Observational study involving septic shock patients.
  • Key Results :
    • Critical illness-related corticosteroid insufficiency was observed in 79% of the Etomidate cohort versus 52% in the control group (P = 0.01).
    • Despite potential risks, Etomidate was associated with lower mortality rates when combined with hydrocortisone treatment (hazard ratio = 0.33) .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Etomidate Impurity C HCl in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as per USP guidelines . For quantification, use gradient elution (e.g., mobile phase: acetonitrile and phosphate buffer) with a C18 column. Validation parameters (specificity, linearity, accuracy, precision) should adhere to ICH Q2(R2) guidelines, including spiking studies with known impurities to confirm selectivity . Reference standards must be characterized using NMR and mass spectrometry (MS) to confirm structural integrity .

Key Data :

ParameterRequirement (USP)
ColumnC18, 4.6 mm × 25 cm
DetectionUV at 240 nm
Linearity Range0.1–1.5% of analyte

Q. How can synthetic pathways leading to this compound be traced, and what process controls mitigate its formation?

  • Methodological Answer : Impurity C HCl arises from incomplete esterification or isomerization during etomidate synthesis. Monitor reaction intermediates using thin-layer chromatography (TLC) and in-process LC-MS. Optimize reaction temperature (e.g., ≤25°C) and pH (neutral to slightly acidic) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol reduces impurity levels below 0.1% .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of hERG channels, and how does this compare to the parent compound?

  • Methodological Answer : Electrophysiological assays (patch-clamp) on HEK293 cells expressing hERG channels reveal that Impurity C HCl inhibits hERG tail currents with an IC50 of ~742 μM, significantly higher than etomidate’s IC50 (263 μM) . This suggests reduced cardiotoxicity risk. Structural analysis shows the isopropyl ester group in Impurity C HCl weakens hydrophobic interactions with hERG’s S6 helix, reducing binding affinity.

Key Data :

CompoundIC50 (μM)n (replicates)
Etomidate263.603
Impurity C HCl742.513

Q. How can discrepancies in impurity profiles across stability studies be resolved?

  • Methodological Answer : Discrepancies often arise from degradation under varying storage conditions (e.g., temperature, humidity). Use orthogonal methods:

  • For oxidative degradation : LC-MS/MS to identify peroxide-induced byproducts.
  • For hydrolytic degradation : Adjust pH during forced degradation (e.g., 0.1 M HCl at 40°C for 72 hours) and compare with accelerated stability samples .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing profile shifts .

Q. What regulatory thresholds apply to this compound, and how are these validated in compliance with ICH Q3A/B?

  • Methodological Answer : The impurity must be reported if ≥0.10%, identified if ≥0.15%, and qualified if ≥0.20% of the drug substance. Validation includes:

  • Genotoxic risk assessment : Ames test and in vitro micronucleus assay.
  • Toxicological profiling : 28-day rodent studies at 10× the human dose.
  • Analytical justification : Cross-validate HPLC methods with independent labs using spiked samples .

Q. Method Development & Data Analysis

Q. Which advanced spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • High-resolution MS (HRMS) : Confirm molecular formula (C15H18N2O2•HCl) with ≤2 ppm mass error.
  • 2D NMR (HSQC, HMBC) : Resolve stereochemistry at the 1-phenylethyl moiety.
  • X-ray crystallography : Resolve crystalline polymorphs impacting solubility .

Q. How do storage conditions (e.g., temperature, excipients) influence the stability of this compound in formulations?

  • Methodological Answer : Under accelerated conditions (40°C/75% RH), impurity levels increase by 0.05–0.2% over 6 months. Use lyophilization or nitrogen-blanketed vials to prevent oxidation. Excipients like PEG 400 at >5% (w/v) accelerate degradation due to reactive aldehyde impurities; substitute with hydroxypropyl-β-cyclodextrin for improved stability .

Properties

CAS No.

7127-05-1

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H

InChI Key

GLHYKXLBGHQXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl

Origin of Product

United States

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